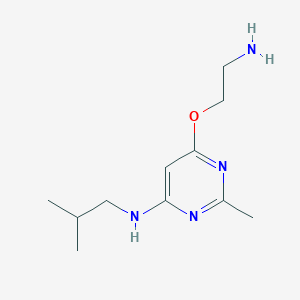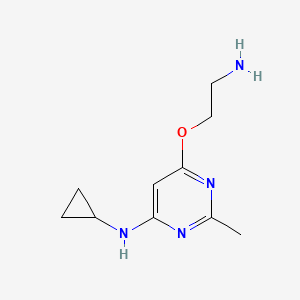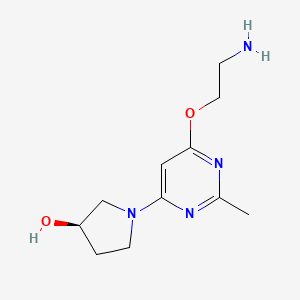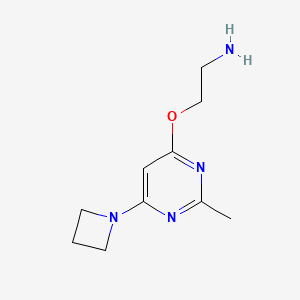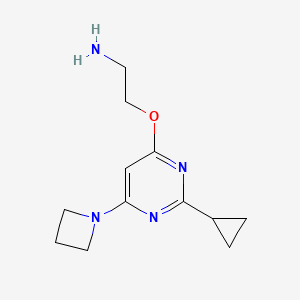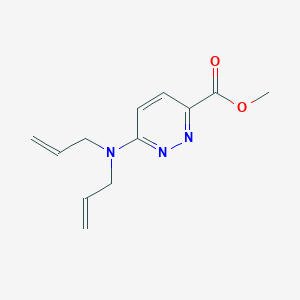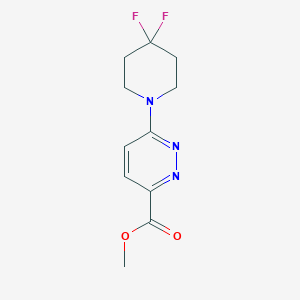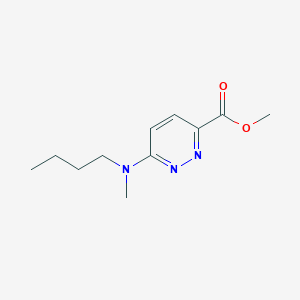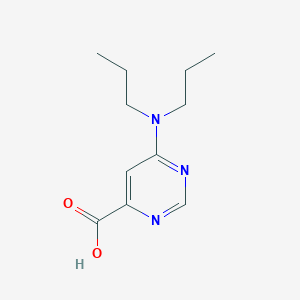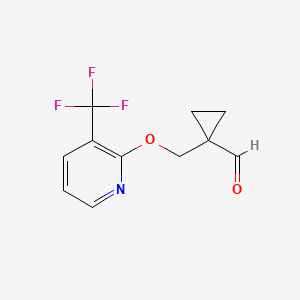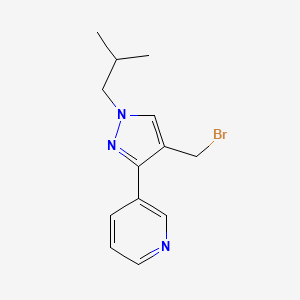
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
概要
説明
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound contains a bromomethyl group attached to the pyridine ring, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic system, while the bromomethyl group is a good leaving group in nucleophilic substitution reactions . The isobutyl group is an alkyl substituent, and the pyrazole ring is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
The bromomethyl group in the compound is highly reactive and can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The pyridine ring can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-(bromomethyl)pyridine hydrobromide, a related compound, is a white to light yellow powder or crystal that is soluble in water . It has a melting point of 185.0 to 191.0 °C .科学的研究の応用
Chemical Inhibitors and Enzyme Modulation
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including pyrazole derivatives, in modulating the activity of Cytochrome P450 enzymes in human liver microsomes. This is crucial for assessing drug-drug interactions and understanding the metabolic pathways of various pharmaceuticals. The selective inhibition of CYP isoforms can help in deciphering the specific pathways involved in drug metabolism, contributing to safer and more effective therapeutic strategies (Khojasteh et al., 2011).
Kinase Inhibition for Therapeutic Targeting
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Wenglowsky (2013) reviews patents involving pyrazolo[3,4-b]pyridine as a key element in kinase inhibitors, highlighting its versatility in interacting with kinases through multiple binding modes. This scaffold's ability to form hydrogen bond donor-acceptor pairs makes it particularly effective in kinase inhibition, a critical aspect of targeted cancer therapies and other diseases where kinase activity is dysregulated (Wenglowsky, 2013).
Catalysis and Synthetic Applications
Hybrid Catalysts in Synthesis
Parmar et al. (2023) explore the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, emphasizing the importance of these compounds in pharmaceutical industries. The versatility and bioavailability of the pyranopyrimidine core are highlighted, demonstrating the ongoing research into efficient, catalyzed synthesis methods for complex molecular structures (Parmar et al., 2023).
Spin Crossover and Magnetic Properties
Iron(II) Complexes with Pyrazole-Pyridine Ligands
Olguín and Brooker (2011) review the synthesis and magnetic properties of iron(II) spin crossover complexes with pyrazole- and pyrazolate-based ligands containing pyridine or pyrazine units. These studies contribute to understanding the spin crossover phenomena, which is essential for developing materials with switchable magnetic properties (Olguín & Brooker, 2011).
Biological and Medicinal Applications
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Li et al. (2019) discuss the synthesis, chemistry, and medicinal applications of heterocyclic N-oxide derivatives, including pyridine and pyrazine. These compounds have shown significant potential in drug development, showcasing diverse functionalities and biological importance. The review emphasizes their role in catalysis, asymmetric synthesis, and their applications as medicinal agents with activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).
Safety and Hazards
作用機序
Target of Action
Bromomethyl groups are known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl groups are electrophilic and can undergo nucleophilic substitution reactions . The bromomethyl group on the pyridine ring could potentially react with nucleophilic sites on biological targets, leading to covalent modification .
Biochemical Pathways
Compounds containing bromomethyl groups have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bromomethyl group’s reactivity suggests that the compound could be metabolized through reactions with endogenous nucleophiles .
Result of Action
Bromomethyl groups can react with biological macromolecules, potentially leading to changes in their function .
Action Environment
The action of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the bromomethyl group . Additionally, the presence of other nucleophilic species could compete with the intended biological target for reaction with the bromomethyl group .
生化学分析
Biochemical Properties
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species (ROS) and subsequent cellular damage . The compound’s impact on gene expression can result in altered cellular functions, including changes in metabolic activities and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the active site of the enzyme . This binding prevents the enzyme from hydrolyzing its substrate, leading to an accumulation of acetylcholine and disrupted neurotransmission. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound may lead to cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects can occur, including severe skin burns and eye damage . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its interaction with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSUOUUUBSDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



